Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Description

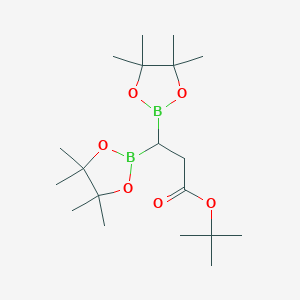

Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organoboron compound featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to a tert-butyl propanoate backbone. This structure renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer and organic synthesis. Its primary application lies in constructing conjugated polymers, where its dual boronate functionality enables bidirectional chain propagation, as demonstrated in the synthesis of water-soluble carboxylated polyfluorenes . The compound’s molecular formula is C₁₃H₂₅BO₄, with a molecular weight of 256.15 g/mol, and it requires storage under inert atmospheres at -20°C to prevent hydrolysis or oxidation .

Properties

IUPAC Name |

tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36B2O6/c1-15(2,3)23-14(22)12-13(20-24-16(4,5)17(6,7)25-20)21-26-18(8,9)19(10,11)27-21/h13H,12H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEDUZKPSWMEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36B2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Ligand: Phosphine ligands like triphenylphosphine (PPh₃)

Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically converting the boronate esters to boronic acids.

Reduction: It can be reduced to form various boron-containing intermediates.

Substitution: The boronate ester groups can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium or nickel catalysts in the presence of bases like potassium phosphate (K₃PO₄).

Major Products

From Oxidation: Boronic acids and their derivatives.

From Reduction: Boron-containing alcohols or hydrocarbons.

From Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology

In biological research, this compound is used to synthesize boron-containing biomolecules that can act as enzyme inhibitors or probes for studying biological pathways.

Medicine

In medicinal chemistry, it is employed in the development of boron-containing drugs, which have shown promise in treating diseases such as cancer and bacterial infections.

Industry

Industrially, it is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exerts its effects involves the formation of boron-carbon bonds through catalytic cycles. In Suzuki-Miyaura reactions, the palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- Structure: Contains a single boronate group at the propanoate’s β-position.

- Reactivity: Functions as a monofunctional Suzuki coupling reagent, limiting its role to terminal monomer incorporation in polymers.

- Applications : Primarily used in small-molecule synthesis or as a chain terminator in polymerizations.

- Stability : Less reactive than the bis-boronate analogue, but still requires moisture-sensitive handling .

2,7-[Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-bis(3-(tert-butyl propanoate))]fluorene

- Structure: A bifunctional fluorene-based monomer with two boronate groups and two tert-butyl propanoate side chains.

- Reactivity : Enables bidirectional Suzuki coupling, forming rigid, conjugated polyfluorene backbones.

- Applications : Critical for synthesizing water-soluble carboxylated polyfluorenes with pH-responsive fluorescence .

- Key Difference: Incorporates a fluorene core, enhancing π-conjugation and electronic properties compared to the linear propanoate derivative.

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

- Structure: Replaces the propanoate ester with a carbamate group.

- Reactivity : The carbamate group introduces hydrogen-bonding capability, altering solubility and interaction with biological targets.

- Applications: Potential use in drug delivery or proteolysis-targeting chimeras (PROTACs) due to its amine-reactive functionality .

Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate

- Structure : Features a boronate-substituted dihydropyridine ring.

- Reactivity : The heterocyclic ring modulates electronic properties, enabling applications in photoactive materials or kinase inhibitors.

- Applications : Likely employed in medicinal chemistry for targeted covalent inhibition .

Comparative Data Table

| Compound Name | Boronate Groups | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|---|

| Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | 2 | Linear propanoate | Ester | Conjugated polymer synthesis |

| Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | 1 | Linear propanoate | Ester | Small-molecule coupling |

| 2,7-[Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-bis(3-(tert-butyl propanoate))]fluorene | 2 | Fluorene | Ester, boronate | Water-soluble fluorescent polymers |

| Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate | 1 | Linear alkyl chain | Carbamate | Drug delivery, PROTACs |

| Tert-butyl 3-(4-(boronate)-3,6-dihydropyridin-1(2H)-yl)propanoate | 1 | Dihydropyridine | Ester, boronate | Medicinal chemistry, photovoltaics |

Reactivity and Stability

- Bis-boronate vs. Mono-boronate: The dual boronate groups in the target compound facilitate cross-linking in polymers, whereas mono-boronates terminate chain growth. This difference is critical in determining polymer molecular weight and architecture .

- Ester vs. Carbamate : Esters (e.g., in the target compound) are more hydrolytically stable under basic conditions compared to carbamates, which may undergo enzymatic cleavage in biological systems .

- Heterocyclic Influence : Boronates attached to aromatic or heterocyclic cores (e.g., fluorene or dihydropyridine) exhibit enhanced electronic conjugation, broadening their utility in optoelectronic materials .

Hazard and Handling

All listed compounds share similar hazards (H315-H319-H335: skin/eye irritation, respiratory sensitization). However, the bis-boronate derivative’s higher reactivity necessitates stricter inert-atmosphere storage (-20°C) compared to mono-boronates, which may tolerate less rigorous conditions .

Biological Activity

Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl group and two dioxaborolane moieties, which are known for their unique reactivity and biological properties. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in various applications.

- Molecular Formula : C19H36B2O6

- Molecular Weight : 382.11 g/mol

- CAS Number : 1812184-92-1

The structure of the compound comprises a tert-butyl group attached to a propanoate backbone with bis(dioxaborolane) substituents that contribute to its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer activity. For instance, studies have shown that similar dioxaborolane derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

Dioxaborolanes are known to interact with enzymes involved in metabolic processes. Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer metabolism. This inhibition could lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents.

Toxicity Studies

Toxicological assessments have indicated that while the compound exhibits biological activity, it also poses potential risks. Acute toxicity studies reveal that it can cause skin irritation and is harmful if ingested. Therefore, understanding the dosage and administration routes is critical for therapeutic applications.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of dioxaborolane derivatives on human cancer cell lines demonstrated that these compounds significantly reduced cell viability. The specific compound this compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Caspase activation leading to apoptosis |

| MCF7 (Breast) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Modulation of metabolic pathways |

Case Study 2: Enzyme Interaction

Research into enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain metabolic enzymes.

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 8.0 |

| Carbonic Anhydrase | Non-competitive | 15.0 |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?

The compound is typically synthesized via diboration reactions using mild conditions to minimize side reactions. General Procedure 11 involves reacting tert-butyl propionate derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Purification is achieved via flash chromatography (silica gel) or extraction with solvents like tetrachloroethylene-d6, followed by NMR validation (¹H, ¹³C, ¹¹B) to confirm purity and structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

- ¹H NMR : Identifies proton environments (e.g., tert-butyl groups at δ 1.42 ppm and dioxaborolane methyl groups at δ 1.23 ppm).

- ¹¹B NMR : Confirms boron coordination (δ ~33.66 ppm for dioxaborolane moieties).

- IR spectroscopy : Detects B-O stretches (~1,319 cm⁻¹) and ester C=O stretches (~1,740 cm⁻¹). Cross-referencing with literature spectra ensures accuracy .

Q. How should researchers handle storage and stability concerns?

The compound is hygroscopic and sensitive to oxidation. Store under inert gas (N₂/Ar) at 0–6°C in amber vials. Monitor degradation via periodic ¹H NMR to detect hydrolysis of boronate esters or tert-butyl ester cleavage .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during characterization?

Discrepancies in spectral peaks (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomer formation, or incomplete purification. Solutions include:

Q. What strategies optimize Suzuki-Miyaura coupling yields with sterically hindered substrates?

The bis-boronate’s steric bulk can reduce coupling efficiency. Mitigation approaches:

Q. How can computational methods predict reactivity in diboration reactions?

Quantum chemical calculations (e.g., DFT) model transition states to identify favorable pathways. For example:

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

The symmetric bis-boronate structure complicates asymmetric synthesis. Advanced solutions include:

- Chiral auxiliaries : Introduce temporary stereogenic centers during synthesis.

- Kinetic resolution : Use enzymes or chiral catalysts to separate diastereomers.

- Dynamic NMR : Analyze rotamer populations to assess configurational stability .

Methodological Considerations

Q. How to design experiments for analyzing hydrolytic stability under physiological conditions?

Q. What statistical approaches are suitable for optimizing reaction parameters?

Use factorial design (e.g., Box-Behnken) to evaluate variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.